molecular formula C8H15NO3 B1335388 Prop-2-enyl N-(4-hydroxybutyl)carbamate CAS No. 339994-87-5

Prop-2-enyl N-(4-hydroxybutyl)carbamate

Cat. No.: B1335388
CAS No.: 339994-87-5
M. Wt: 173.21 g/mol
InChI Key: CIJDDYINLOZWMF-UHFFFAOYSA-N
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Description

Prop-2-enyl N-(4-hydroxybutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a prop-2-enyl group and a 4-hydroxybutyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl N-(4-hydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of prop-2-enyl isocyanate with 4-hydroxybutyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Prop-2-enyl N-(4-hydroxybutyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a prodrug.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Prop-2-enyl N-(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The prop-2-enyl and 4-hydroxybutyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(4-hydroxybutyl)carbamate: Similar in structure but with a benzyl group instead of a prop-2-enyl group.

    tert-Butyl benzyl (4-hydroxybutyl)carbamate: Contains a tert-butyl group in addition to the benzyl and 4-hydroxybutyl groups.

    2-methoxy-4-prop-2-enylphenyl N-(2-methoxy-4-nitrophenyl)carbamate: A more complex carbamate with additional functional groups.

Uniqueness

Prop-2-enyl N-(4-hydroxybutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

prop-2-enyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-7-12-8(11)9-5-3-4-6-10/h2,10H,1,3-7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJDDYINLOZWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405187
Record name Prop-2-enyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339994-87-5
Record name Carbamic acid, (4-hydroxybutyl)-, 2-propenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339994-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-enyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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